O-(pyridin-3-yl)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-(pyridin-3-yl)hydroxylamine is an organic compound with the molecular formula C6H8N2O. It is a derivative of hydroxylamine where the hydroxyl group is substituted with a pyridin-3-yl group. This compound is of significant interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-(pyridin-3-yl)hydroxylamine typically involves the reaction of pyridine-3-carboxaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction is carried out in an aqueous or alcoholic medium at room temperature. The product is then purified through recrystallization or chromatography .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve similar reaction conditions with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions: O-(pyridin-3-yl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyridine-3-carboxylic acid.
Reduction: It can be reduced to form pyridine-3-methanol.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Pyridine-3-carboxylic acid.
Reduction: Pyridine-3-methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
O-(pyridin-3-yl)hydroxylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It has been studied for its potential as an enzyme inhibitor and as a ligand in coordination chemistry.
Medicine: Research is ongoing into its potential use as a drug candidate for various diseases due to its ability to interact with biological targets.
Industry: It is used in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of O-(pyridin-3-yl)hydroxylamine involves its ability to act as a nucleophile. It can form covalent bonds with electrophilic centers in biological molecules, thereby inhibiting enzyme activity. The compound can also participate in redox reactions, altering the oxidation state of its targets .
Comparison with Similar Compounds
Hydroxylamine: The parent compound, which lacks the pyridin-3-yl group.
Pyridine-3-carboxaldehyde: A precursor in the synthesis of O-(pyridin-3-yl)hydroxylamine.
Pyridine-3-methanol: A reduction product of this compound.
Uniqueness: this compound is unique due to its combined properties of hydroxylamine and pyridine. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C5H6N2O |
---|---|
Molecular Weight |
110.11 g/mol |
IUPAC Name |
O-pyridin-3-ylhydroxylamine |
InChI |
InChI=1S/C5H6N2O/c6-8-5-2-1-3-7-4-5/h1-4H,6H2 |
InChI Key |
GBEIYTQZOLNQTG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)ON |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.